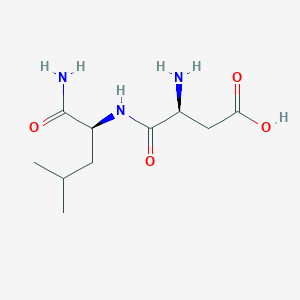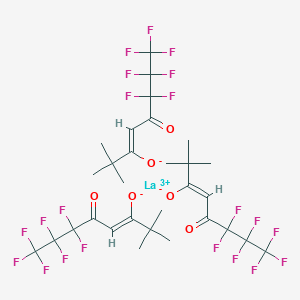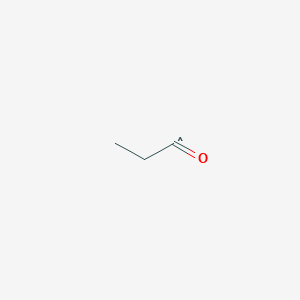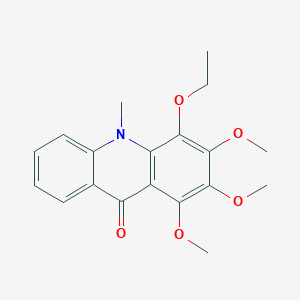
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one, also known as EMA-01, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMA-01 belongs to the acridine family of compounds, which are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-viral properties.
Applications De Recherche Scientifique
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. In addition, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been investigated as a lead compound for the development of new drugs targeting various biological pathways, including DNA intercalation, protein kinase inhibition, and anti-inflammatory activity.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein kinase activity, and cell cycle progression. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has the ability to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one in lab experiments is its high potency and selectivity, which allows for the investigation of specific biological pathways and targets. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has a relatively low toxicity profile, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, the synthesis of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one. One area of interest is the investigation of its potential use in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another area of interest is the development of novel delivery systems for 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one, such as liposomes or nanoparticles, to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one and to identify its molecular targets in different biological systems.
Méthodes De Synthèse
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one can be synthesized using a multi-step process that involves the condensation of 2,4-dimethoxyaniline and 4-ethoxy-3-methoxybenzaldehyde in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a series of reactions, including methylation, oxidation, and cyclization, to yield the final product. The purity and yield of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.
Propriétés
Numéro CAS |
17014-68-5 |
|---|---|
Nom du produit |
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one |
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C19H21NO5/c1-6-25-17-14-13(16(22-3)18(23-4)19(17)24-5)15(21)11-9-7-8-10-12(11)20(14)2/h7-10H,6H2,1-5H3 |
Clé InChI |
VRXVRXOLOPTZMA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1N(C3=CC=CC=C3C2=O)C)OC)OC)OC |
SMILES canonique |
CCOC1=C(C(=C(C2=C1N(C3=CC=CC=C3C2=O)C)OC)OC)OC |
Synonymes |
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9(10H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

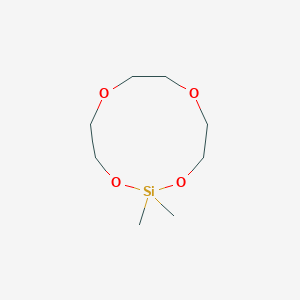
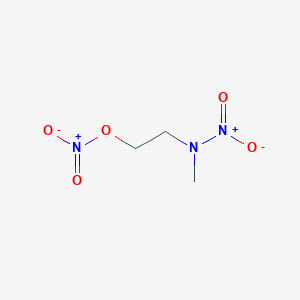
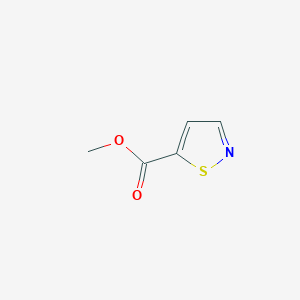
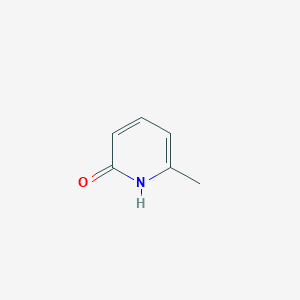
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
